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Compound of Interest

Compound Name: Myristoyllysophosphatidylcholine
CAS No.: 13699-45-1
Cat. No.: B1677596

Get Quote

Executive Summary: The Paradigm Shift

Historically, lysophosphatidylcholines (LPCs) were categorized broadly as pro-inflammatory
"danger signals" generated during membrane hydrolysis. However, recent lipidomic profiling
has revealed a distinct biological identity for 14:0 Lyso PC (1-myristoyl-2-hydroxy-sn-glycero-3-
phosphocholine). Unlike its longer-chain counterparts (e.g., 16:0 or 18:0 LPC), which often
drive chronic inflammation in atherosclerosis, 14:0 Lyso PC exhibits potent anti-inflammatory
and tissue-protective properties, particularly in acute lung injury (ALI) and sepsis.

This guide dissects the specific mechanistic role of 14:0 Lyso PC as a negative regulator of the
NLRP3 inflammasome and a critical prognostic biomarker whose plasma depletion correlates
with disease severity.

Biochemistry & Metabolism
Structural Determinants

14:0 Lyso PC consists of a glycerol backbone, a phosphocholine headgroup, and a saturated
14-carbon myristic acid chain at the sn-1 position.
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Molecular Formula:
Molecular Weight: 467.58 g/mol

Critical Micelle Concentration (CMC): Higher than 16:0/18:0 LPCs due to the shorter
hydrophobic chain, granting it distinct solubility and kinetic properties in aqueous bio-fluids.

Metabolic Flux

Generation: Produced via Phospholipase A2 (PLA2) hydrolysis of 14:0-containing
phosphatidylcholines (PC) or via LCAT (Lecithin-Cholesterol Acyltransferase) activity in
plasma.

Clearance: Rapidly reacylated to PC by LPCAT enzymes (Lands Cycle) or hydrolyzed to
water-soluble glycerophosphocholine by lysophospholipases.

Clinical Relevance: In hyper-inflammatory states (sepsis, DILD), the consumption of 14:0
Lyso PC exceeds its production, leading to a sharp decline in plasma levels. This
"consumption coagulopathy” of lipids makes it a sensitive inverse biomarker.

Core Mechanisms of Action
The Anti-Inflammatory Axis (NLRP3 Inhibition)

The defining biological function of 14:0 Lyso PC is the suppression of the LPS-ROS-TXNIP-
NLRP3 signaling axis.

Step 1: ROS Scavenging & Nrf2 Activation 14:0 Lyso PC activates the Nrf2/HO-1 (Nuclear
factor erythroid 2-related factor 2 / Heme oxygenase-1) pathway. Nrf2 translocates to the
nucleus, upregulating antioxidant enzymes (HO-1, SOD). This reduces the intracellular
Reactive Oxygen Species (ROS) load generated by TLR4 stimulation.

Step 2: TXNIP Dissociation Blockade Normally, ROS causes Thioredoxin-interacting protein
(TXNIP) to dissociate from Thioredoxin (TRX) and bind to NLRP3, triggering inflammasome
assembly. By lowering ROS, 14:0 Lyso PC prevents this dissociation.

Step 3: Inflammasome Suppression Consequently, NLRP3 oligomerization is inhibited,
preventing the cleavage of Pro-Caspase-1 to active Caspase-1.
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e Outcome: Reduced secretion of mature IL-1p3 and IL-18, and preservation of endothelial tight
junctions (ZO-1, Occludin).

Pathway Visualization

The following diagram illustrates the protective mechanism of 14:0 Lyso PC in a
macrophage/endothelial cell model.
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Caption: 14:0 Lyso PC mitigates inflammation by activating Nrf2, reducing ROS, and blocking
NLRP3 assembly.

Experimental Protocols (Self-Validating Systems)

To study 14:0 Lyso PC, researchers must control for solubility and albumin binding, which
drastically alter bioactivity.

Protocol A: Preparation of Bioactive 14:0 Lyso PC
Stocks

Rationale: LPCs are amphiphilic. Direct dissolution in media causes micelle formation that can
lyse cells (cytotoxicity) rather than signal. BSA conjugation mimics physiological transport.

e Source Material: Obtain synthetic 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (>99%
purity).

o Solvent Dissolution: Dissolve 5 mg LPC 14:0 in 1 mL of ethanol or chloroform:methanol (2:1)
to create a master stock. Evaporate solvent under nitrogen gas to form a thin film.

o Reconstitution: Rehydrate the film in PBS containing 0.5% fatty-acid-free BSA. Vortex
vigorously for 2 minutes at room temperature.

» Validation: Measure absorbance at 280nm (for BSA) and use a colorimetric phospholipid
assay (e.g., choline oxidase method) to verify final concentration (target: 10 mM).

Storage: Aliquot and store at -80°C. Do not freeze-thaw more than once.

Protocol B: In Vitro Macrophage Stimulation Assay

Target: RAW 264.7 or Bone Marrow-Derived Macrophages (BMDMs).
e Seeding: Plate cells at

cells/well in 6-well plates. Adhere overnight.

o Pre-treatment (The Variable): Treat cells with 14:0 Lyso PC (10-50 uM) for 1 hour.
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o Control: Vehicle (0.5% BSA/PBS).

o Toxicity Check: Ensure concentration is below lytic threshold (typically >100 uM for 14:0).

o Stimulation: Add LPS (1 pg/mL) to induce priming. Incubate for 4—-12 hours.

e Inflammasome Trigger (Optional): For full NLRP3 activation, add ATP (5 mM) or Nigericin (10
pM) for the final 30 minutes.

» Readout:
o Supernatant: ELISA for IL-13 and TNF-a.
o Lysate: Western Blot for Pro-Caspase-1 vs. Cleaved Caspase-1 (p20) and NLRP3.

Quantitative Data & Biomarker Utility

Unlike pro-inflammatory lipids that increase during disease, 14:0 Lyso PC is a negative risk
marker. Lower levels predict worse outcomes.[1][2]
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Analytical Workflow: LC-MS/MS Quantitation

To validate 14:0 Lyso PC as a biomarker, precise quantitation is required.

e Internal Standard: Use 17:0 Lyso PC or d35-18:0 Lyso PC (deuterated). Do not use 14:0
LPC as an internal standard if measuring endogenous levels.

o Extraction: Bligh-Dyer method (Methanol/Chloroform) or simple protein precipitation
(Methanol/Acetonitrile 9:1).

o Chromatography: C18 Reverse Phase column.
o Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
o Mobile Phase B: Methanol/Acetonitrile + 0.1% Formic Acid.

e Mass Spec Transition (MRM):
o Precursor: m/z 468.3

o Product: m/z 184.0 (Phosphocholine headgroup)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.mdpi.com/1422-0067/21/12/4529
https://www.benchchem.com/product/b1677596?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC7350010/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7350010/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11630720/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11630720/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11630720/
https://www.researchgate.net/figure/LPC-140-inhibits-LPS-induced-inflammatory-response-and-NLRP3-inflammasome-activation-in_fig4_365763428
https://pubmed.ncbi.nlm.nih.gov/36396675/
https://pubmed.ncbi.nlm.nih.gov/36396675/
https://www.benchchem.com/product/b1677596/docs#biological-function-of-14-0-lyso-pc-in-inflammation-pathways
https://www.benchchem.com/product/b1677596/docs#biological-function-of-14-0-lyso-pc-in-inflammation-pathways
https://www.benchchem.com/product/b1677596/docs#biological-function-of-14-0-lyso-pc-in-inflammation-pathways
https://www.benchchem.com/product/b1677596/docs#biological-function-of-14-0-lyso-pc-in-inflammation-pathways
https://www.benchchem.com/product/b1677596?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677596?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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